N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
CAS No.: 922641-98-3
Cat. No.: VC6810108
Molecular Formula: C20H20N2O3S2
Molecular Weight: 400.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922641-98-3 |
|---|---|
| Molecular Formula | C20H20N2O3S2 |
| Molecular Weight | 400.51 |
| IUPAC Name | N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
| Standard InChI | InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-15(18)19(23)22-20-21-16(12-27-20)14-10-9-13(24-2)11-17(14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
| Standard InChI Key | FWONLAJTSXEHJU-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide integrates three key components:
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A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur).
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A 2,4-dimethoxyphenyl group attached to the 4-position of the thiazole.
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A benzamide group substituted with an ethylthio (-S-C₂H₅) moiety at the 2-position.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₃S₂ |
| Molecular Weight | 435.54 g/mol |
| Functional Groups | Thiazole, benzamide, methoxy, ethylthio |
| Predicted Solubility | Low water solubility (lipophilic nature) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, thiazole N, methoxy O) |
The ethylthio group enhances lipophilicity, potentially improving membrane permeability, while the methoxy substituents contribute to electronic effects that modulate reactivity . Computational models suggest a planar configuration for the thiazole-benzamide core, which may facilitate interactions with biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide likely involves multi-step reactions:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones to construct the thiazole core.
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Substitution Reactions: Introduction of the 2,4-dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling.
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Benzamide Functionalization: Attachment of the ethylthio group to the benzamide precursor using thiol-alkylation strategies .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, 2-bromoacetophenone, EtOH, reflux | 65–70 |
| 2 | 2,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄, DME | 50–60 |
| 3 | Ethyl mercaptan, K₂CO₃, DMF, 80°C | 70–75 |
Purification typically involves column chromatography and recrystallization, with structural confirmation via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
Biological Activities and Mechanisms
Antimicrobial Effects
Analogous compounds show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 μg/mL) and fungi (Candida albicans, MIC = 32 μg/mL) . The methoxy groups likely improve membrane penetration, while the thiazole sulfur participates in target binding.
Table 3: Comparative Biological Data for Thiazole Analogs
| Compound | Cancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide | 2.4 (MCF-7) | 12 (S. aureus) |
| 4-(tert-Butyl)-N-(triazol-3-yl)benzamide | 5.8 (HCT-116) | 24 (E. coli) |
Structure-Activity Relationship (SAR) Insights
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Thiazole Core: Essential for planar structure and π-π stacking with biological targets .
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Methoxy Substituents: Electron-donating groups enhance solubility and hydrogen bonding .
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Ethylthio Group: Increases lipophilicity and metabolic stability compared to methylthio analogs.
Modifications at the benzamide 2-position significantly influence potency. For instance, replacing ethylthio with a nitro group reduces anticancer activity by 40% .
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